molecular formula C17H15F3N2O3S B2633784 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 946261-03-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Numéro de catalogue B2633784
Numéro CAS: 946261-03-6
Poids moléculaire: 384.37
Clé InChI: LDRWCMOOBHUCRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a protein that plays a crucial role in signal transduction pathways in immune cells.

Mécanisme D'action

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide inhibits SYK by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and downstream signaling. SYK is a key mediator of B-cell receptor signaling, which plays a critical role in the activation and proliferation of B-cells. Inhibition of SYK by N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide leads to the suppression of B-cell activation and proliferation, which is beneficial in the treatment of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has been shown to have potent inhibitory effects on SYK in vitro and in vivo. It has been shown to inhibit the proliferation of B-cells, T-cells, and myeloid cells, as well as induce apoptosis in cancer cells. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments, including its potency and selectivity for SYK, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in autoimmune diseases. However, there are also limitations to using N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide in lab experiments, including its relatively short half-life and the need for further studies to fully understand its biochemical and physiological effects.

Orientations Futures

There are several future directions for research on N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide, including:
1. Further studies to understand the mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide and its effects on immune cell signaling pathways.
2. Clinical trials to evaluate the safety and efficacy of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide in the treatment of autoimmune diseases and B-cell malignancies.
3. Development of novel formulations of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide to improve its pharmacokinetic properties and increase its half-life.
4. Studies to identify biomarkers that can predict response to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide therapy.
5. Investigation of the potential use of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide in combination with other therapies, such as chemotherapy and radiation therapy, to enhance its anti-cancer effects.
In conclusion, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a promising small molecule inhibitor with potential therapeutic applications in cancer and autoimmune diseases. Further research is needed to fully understand its mechanism of action and its effects on immune cell signaling pathways. Clinical trials are needed to evaluate its safety and efficacy in patients with these diseases.

Méthodes De Synthèse

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves multiple steps, starting with the reaction of 3-(trifluoromethyl)benzoyl chloride with 3-aminophenyl isothiocyanate to form 3-(trifluoromethyl)benzamide-3-isothiocyanate. This intermediate is then reacted with 1,1-dioxide isothiazolidine-2-thione to form N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit SYK-mediated signaling pathways in B-cells, T-cells, and myeloid cells, leading to the suppression of immune cell activation and proliferation. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has been shown to have potential therapeutic applications in the treatment of rheumatoid arthritis, lupus, and other autoimmune diseases.

Propriétés

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-5-1-4-12(10-13)16(23)21-14-6-2-7-15(11-14)22-8-3-9-26(22,24)25/h1-2,4-7,10-11H,3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWCMOOBHUCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.